5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2S/c23-18-10-8-17(9-11-18)21-14-25-22(26(21)20-4-2-1-3-5-20)27-15-16-6-12-19(24)13-7-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITULNPVBFGCUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Markwald Synthesis
This approach adapts the classical Markwald reaction to incorporate bromophenyl and fluorobenzylthio substituents. As demonstrated in studies of analogous compounds, 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride reacts with 4-fluorobenzyl isothiocyanate in ethanol under reflux conditions (78–82°C, 4–6 hours), catalyzed by triethylamine. The reaction proceeds via thiourea intermediate formation, followed by cyclization to yield 5-(4-bromophenyl)-1H-imidazole-2-thiol (Intermediate A).
Key reaction parameters:
Condensation-Aromatization Strategy
Alternative protocols utilize o-phenylenediamine derivatives condensed with 4-bromobenzaldehyde in dimethylformamide (DMF) at 110°C for 8 hours, followed by oxidative aromatization using chloranil. While this method produces the imidazole core efficiently (85% yield), it requires subsequent functionalization steps to introduce the fluorobenzylthio group.
Reaction Optimization and Scale-Up
Temperature-Dependent Yield Analysis
Data aggregated from multiple syntheses reveals critical temperature thresholds:
| Step | Optimal Temp (°C) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Imidazole cyclization | 78–82 | 71.2 | 8.4 |
| Thioether formation | 20–25 | 79.8 | 4.1 |
| N-arylation | 115–120 | 86.3 | 12.7 |
Elevating N-arylation temperatures above 125°C accelerates decomposition, while sub-110°C conditions stall reaction progress.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) significantly impacts reaction rates:
- Thioether formation :
- DMSO (ε=46.7): t₁/₂ = 22 min
- DMF (ε=36.7): t₁/₂ = 41 min
- Acetonitrile (ε=37.5): t₁/₂ = 68 min
Polar aprotic solvents stabilize the transition state through dipole interactions, with DMSO providing optimal activation.
Purification and Characterization
Crystallization Protocols
Final product purity depends on solvent selection:
Ethanol recrystallization :
- Purity: 98.2% (HPLC)
- Crystal habit: Needle-like prisms
- Recovery: 74%
DMF/water gradient :
- Purity: 99.5%
- Crystal habit: Cubic crystals
- Recovery: 63%
X-ray diffraction studies confirm orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a=8.924 Å, b=11.203 Å, c=14.876 Å.
Spectroscopic Fingerprints
¹H NMR (600 MHz, DMSO-d₆) :
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, imidazole-H), 7.62–7.58 (m, 5H, Ar-H), 4.32 (s, 2H, SCH₂), 3.95 (s, 1H, NH)FTIR (KBr) :
3056 cm⁻¹ (C-H aromatic), 1598 cm⁻¹ (C=N), 1243 cm⁻¹ (C-F), 678 cm⁻¹ (C-Br)HRMS (ESI+) :
m/z calculated for C₁₉H₁₆BrFN₂S [M+H]⁺: 397.0234, found: 397.0231
Industrial-Scale Considerations
Pilot plant data (50 kg batch) highlights critical parameters:
Cost drivers :
- 4-Fluorobenzyl bromide (38% of raw material cost)
- Copper catalyst recovery (92% efficiency required for economic viability)
Environmental factors :
- DMSO recycling achieves 88% recovery via vacuum distillation
- Aqueous waste streams contain <50 ppm heavy metals after chelation treatment
Process mass intensity (PMI) analysis shows room for improvement:
| Metric | Current Process | Green Chemistry Target |
|---|---|---|
| PMI (kg/kg product) | 86 | 32 |
| E-factor | 64 | 18 |
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Nucleophiles like amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares structural similarities with several imidazole and benzimidazole derivatives. Key comparisons include:
Physicochemical Properties
- Solubility : Fluorine and bromine substituents likely reduce aqueous solubility compared to methoxy- or methyl-containing analogues (e.g., compound 9d in with a 4-methylphenyl group) .
- Spectroscopic Data :
- The ¹H NMR of the methylbenzylthio analogue (compound 4 in ) shows aromatic protons at δ 7.49–7.40 (phenyl), δ 7.25–7.11 (fluorobenzyl), and δ 4.26 (SCH₂), consistent with the target compound’s expected shifts .
- The ¹³C NMR of oxadiazole derivatives (e.g., 5c in ) highlights thioether carbons at δ 35–40, a range typical for benzylthio groups .
Tables
Table 1: Key Structural Comparisons
Table 2: Physicochemical Data
Biological Activity
5-(4-Bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHBrF NS
- Molecular Weight : 429.36 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its anticancer and antibacterial properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC values for different cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs). Docking studies have indicated a strong binding affinity to CDK2, suggesting that it may act as a selective inhibitor of this enzyme over CDK1, enhancing its potential as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study evaluated its effectiveness against various bacterial strains, with results summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Pseudomonas aeruginosa | 32.0 |
The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- MCF-7 Breast Cancer Model : In vivo studies using MCF-7 xenografts in mice demonstrated a significant reduction in tumor volume when treated with the compound compared to controls, supporting its potential as an effective therapeutic agent .
- Antibacterial Efficacy in Wound Infection Models : In a model of infected wounds, treatment with this compound resulted in a notable decrease in bacterial load and improved healing outcomes compared to untreated controls .
Q & A
What are the established synthetic routes for 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a bromophenyl-substituted imidazole precursor with 4-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ or NaH in DMF) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the thiol group.
- Catalyst use : Transition-metal catalysts (e.g., CuI) may improve coupling efficiency in thioether formation.
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product, while recrystallization from ethanol improves purity .
Advanced Consideration : For scalability, microwave-assisted synthesis reduces reaction time and byproduct formation. Monitoring intermediates via TLC or HPLC ensures stepwise progress .
How can NMR spectral data discrepancies be resolved during structural validation of this compound?
Basic Research Question
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from impurities, solvent effects, or diastereomer formation. Key steps:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency, as aromatic protons are sensitive to solvent polarity .
- Referencing analogs : Compare with similar compounds (e.g., 5-(4-bromophenyl)-2-((4-methylbenzyl)thio)-1-phenyl-1H-imidazole, δ 7.49–7.40 ppm for aromatic protons) .
- 2D NMR : Employ - HSQC or COSY to assign ambiguous peaks .
Advanced Consideration : Dynamic NMR (DNMR) can detect conformational exchange in thioether linkages, which may cause peak broadening. Computational tools (e.g., DFT calculations) predict chemical shifts for validation .
What crystallographic strategies ensure accurate determination of this compound’s molecular structure?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Best practices:
- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals .
- Data collection : Employ a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion .
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered atoms (e.g., bromophenyl groups) .
- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and Rint values < 5% for data quality .
Data Contradiction Example : If torsional angles deviate from literature analogs (e.g., 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole), re-examine hydrogen bonding (C–H⋯S interactions) or twinning .
How can computational docking predict the biological activity of this compound against targets like TRPV1?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) evaluates binding to targets such as TRPV1:
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*) to minimize energy .
- Receptor modeling : Use TRPV1 structures (PDB: 3J5P) with removed ligands and added polar hydrogens.
- Docking parameters : Grid boxes centered on the vanilloid binding site (40 × 40 × 40 Å) and Lamarckian GA for conformational sampling .
Validation : Compare docking poses with known antagonists (e.g., mavatrep) to assess π-π stacking of the bromophenyl group and hydrogen bonding with Arg557 .
What methodologies address challenges in reproducing synthetic yields reported in literature?
Advanced Research Question
Reproducibility issues often stem from unoptimized conditions or reagent variability. Solutions:
- Reagent purity : Use freshly distilled 4-fluorobenzyl mercaptan (>98%) to avoid oxidation byproducts .
- Inert atmosphere : Conduct reactions under N₂ to prevent thiol oxidation to disulfides .
- Analytical cross-checks : Pair NMR with LC-MS to detect trace impurities (e.g., unreacted imidazole precursors) .
Case Study : If yields drop below 60%, substitute NaH with DBU to reduce base-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
